molecular formula C17H24N2O4S B11083205 Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B11083205
M. Wt: 352.5 g/mol
InChI Key: HBXRSSQKPVRHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate: is a complex organic compound with significant research utility. Its molecular formula is C21H22Cl2N2O4S , and it has a molecular weight of 469.4 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. The key steps include:

    Formation of the Thiophene Ring: This is achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Functional Groups: The cyclopentylamino and propionylamino groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate .
  • Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(acetylamino)-3-thiophenecarboxylate .

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C17H24N2O4S/c1-4-12(20)19-16-13(17(22)23-5-2)10(3)14(24-16)15(21)18-11-8-6-7-9-11/h11H,4-9H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

HBXRSSQKPVRHBH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCC2)C)C(=O)OCC

Origin of Product

United States

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